
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea, also known as NMU, is a synthetic compound that has been widely studied for its potential applications in scientific research. NMU is a potent and selective agonist for the G protein-coupled receptor GPR66, which has been implicated in a variety of physiological and pathological processes.
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea acts as an agonist for GPR66, activating downstream signaling pathways that regulate various physiological processes. The exact mechanism of action of GPR66 is not fully understood, but it is thought to involve the activation of G proteins and subsequent modulation of intracellular signaling cascades. Further research is needed to fully elucidate the mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea and GPR66.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea has been shown to have a variety of biochemical and physiological effects, including modulation of circadian rhythm, regulation of energy metabolism, and modulation of pain sensitivity. In addition, N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea has been implicated in the regulation of immune function and the pathogenesis of certain diseases, such as cancer and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea in lab experiments is its specificity for GPR66, which allows for the selective modulation of downstream signaling pathways. However, one limitation of using N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea is its relatively low potency compared to other GPR66 agonists, which may limit its usefulness in certain experimental settings.
Orientations Futures
Future research on N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea and GPR66 should focus on elucidating the exact mechanism of action of these compounds and their role in various physiological and pathological processes. In addition, further studies are needed to investigate the potential therapeutic applications of N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea and other GPR66 agonists in the treatment of diseases such as cancer and metabolic disorders. Finally, the development of more potent and selective GPR66 agonists may help to overcome some of the limitations of N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea and other currently available compounds.
Méthodes De Synthèse
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea can be synthesized using a variety of methods, including the condensation of 5-chloro-2-methoxyaniline with 1-naphthylisocyanate in the presence of a base such as triethylamine. The resulting product can be purified using chromatographic techniques such as HPLC or column chromatography. Other methods for synthesizing N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea have also been reported in the literature.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-N'-1-naphthylurea has been used extensively as a tool compound to study the function of GPR66, which is a relatively understudied G protein-coupled receptor. GPR66 has been implicated in a variety of physiological processes, including regulation of circadian rhythm, control of energy metabolism, and modulation of pain sensitivity. In addition, GPR66 has been shown to be upregulated in certain types of cancer, suggesting a potential role in tumorigenesis.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-23-17-10-9-13(19)11-16(17)21-18(22)20-15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXOLBLICDLSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-N'-(1-naphthyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)
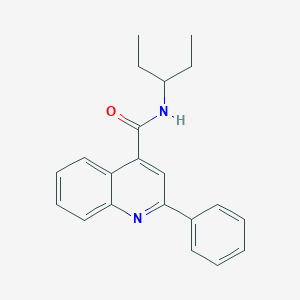
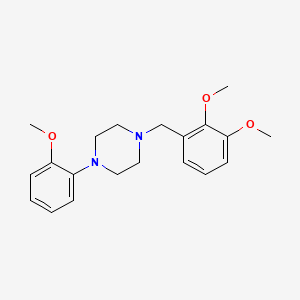
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5810472.png)
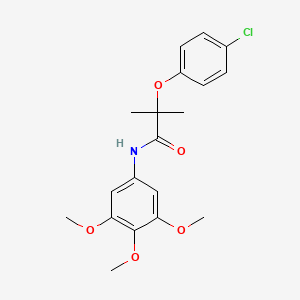
![2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5810485.png)
![6-(4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5810488.png)
![methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B5810497.png)

![1,3-benzodioxole-5-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5810514.png)
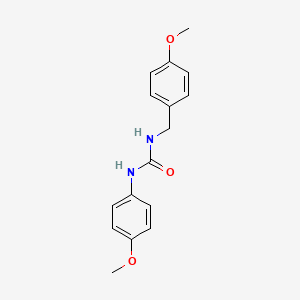
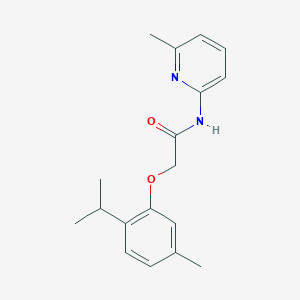
![4-tert-butyl-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B5810541.png)
![N-(2-methoxyphenyl)-6-[(2-pyrimidinylthio)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5810557.png)